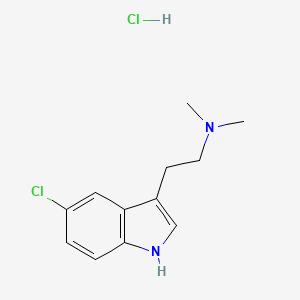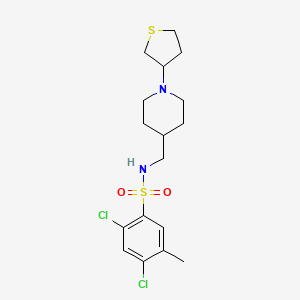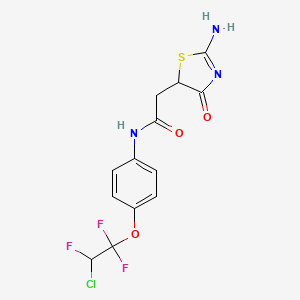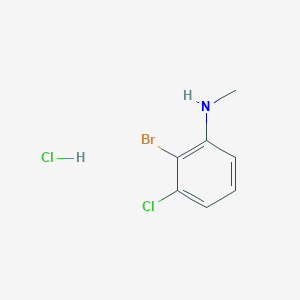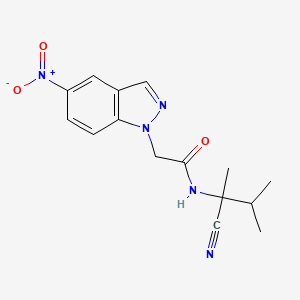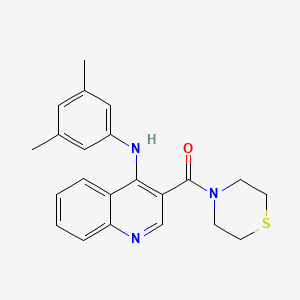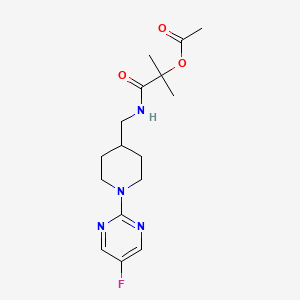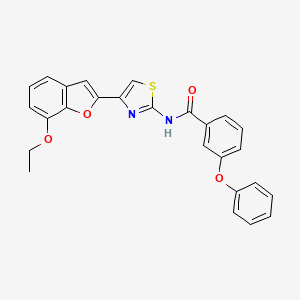![molecular formula C15H15N5O3 B2663367 9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 946225-98-5](/img/structure/B2663367.png)
9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
The exact mass of the compound 9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
A study by Kaminski et al. (1989) demonstrates the anti-inflammatory activity of compounds based on the pyrimidopurinedione ring system, including analogues of 9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. These compounds exhibit significant anti-inflammatory effects in the adjuvant-induced arthritis rat model, comparable to naproxen, and demonstrate cyclooxygenase inhibitory activity without inducing gastric ulceration or ocular toxicity (Kaminski et al., 1989).
Synthesis and Modification
Research by Šimo et al. (1995, 1998, 2000) focuses on synthesizing and modifying various pyrimido[2,1-f]purine derivatives. These studies elaborate on the methods to obtain different substituents on the purine ring, exploring the chemical properties and potential applications of these derivatives (Šimo et al., 1995); (Šimo et al., 1998); (Šimo et al., 2000).
Affinity for Adenosine Receptors
Szymańska et al. (2016) explored the affinity of pyrimidopurinediones for adenosine receptors, finding significant selectivity and potency in certain derivatives. These findings suggest potential therapeutic applications in neurological and other disorders (Szymańska et al., 2016).
Electrochemical Properties
Cleary et al. (1981) studied the electrochemical oxidation of 9-methylxanthine, a related compound, shedding light on the electrochemical behaviors of purine derivatives, which could have implications for the development of new materials or analytical techniques (Cleary et al., 1981).
Ionization and Methylation Reactions
Rahat et al. (1974) investigated the ionization and methylation reactions of purine-6,8-diones. Understanding these chemical processes is crucial for the synthesis of various purine derivatives and for potential applications in drug design (Rahat et al., 1974).
Interaction with Nucleophilic Reagents
Higashino et al. (1982) focused on the reaction of purine derivatives with nucleophilic reagents. This research is significant for comprehending how these compounds can be chemically modified, which is essential for creating new pharmaceuticals and research tools (Higashino et al., 1982).
properties
IUPAC Name |
9-(3-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-18-12-11(13(22)17-15(18)23)20-7-3-6-19(14(20)16-12)9-4-2-5-10(21)8-9/h2,4-5,8,21H,3,6-7H2,1H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFIVYMPBGBPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

